N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride
Overview
Description
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C14H23ClN2 and its molecular weight is 254.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- The compound has been used in the synthesis and structural characterization of various molecules. For instance, it played a role in the formation of novel compounds such as N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, synthesized through 1,3-dipolar cycloaddition reactions, highlighting its utility in creating complex organic structures (Younas, Hallaoui, & Anouar, 2014).
Pharmaceutical Research
- In pharmaceutical research, derivatives of N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride have been explored. For instance, the synthesis of compounds like 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime has been documented, indicating its potential in developing new therapeutic agents (Xue, 2011).
Chemical Structure Analysis
- Detailed chemical structure analysis of compounds related to this compound has been conducted. Studies have characterized the crystal structures and molecular conformations of such compounds, aiding in understanding their physical and chemical properties (Xue, 2012).
Development of Biased Agonists
- This compound has contributed to the development of novel biased agonists, particularly in the context of serotonin 5-HT1A receptors. Derivatives have shown promise in pharmacological research, especially for their potential antidepressant-like activity (Sniecikowska et al., 2019).
Receptor Binding Studies
- Research involving this compound and its derivatives has extended to receptor binding studies. These studies are crucial for understanding the interaction of these compounds with various central nervous system receptors, aiding in the development of medications for neurological conditions (Ginos et al., 1975).
Docking Analysis in Medicinal Chemistry
- Docking analysis of substituted piperidines and derivatives has been conducted, providing insights into the structure-to-activity relationships of these compounds. This type of research is vital for the rational design of drugs targeting specific receptors or biological pathways (Penjisevic et al., 2016).
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-piperidin-2-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-5-7-13(8-6-12)10-15-11-14-4-2-3-9-16-14;/h5-8,14-16H,2-4,9-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBXXIAZMAGLDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-58-1 | |
Record name | 2-Piperidinemethanamine, N-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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